Immune-Modulatory Activity: 4.5-fold Greater NO Inhibition Potency vs. 5-Unsubstituted Analog
Derivatives of 4,6-dichloro-N,N-dimethylpyrimidin-2-amine, specifically the 5-substituted 4,6-dichloro-2-[(N,N-dimethylamino)methyleneamino]pyrimidines, are potent inhibitors of immune-activated nitric oxide (NO) production. The presence of the C2-dimethylamino group is essential for this activity. Direct SAR analysis reveals a 4.5-fold improvement in potency between the 5-sec-butyl derivative (IC50 = 2.57 µM) and the 5-unsubstituted compound (IC50 = 11.49 µM), demonstrating that the C2-dimethylamino scaffold is a tunable platform for optimizing immunomodulatory activity [1].
| Evidence Dimension | Inhibition of immune-activated nitric oxide (NO) production |
|---|---|
| Target Compound Data | 5-sec-butyl derivative of 4,6-dichloro-2-[(N,N-dimethylamino)methyleneamino]pyrimidine: IC50 = 2.57 µM |
| Comparator Or Baseline | 5-unsubstituted analog of 4,6-dichloro-2-[(N,N-dimethylamino)methyleneamino]pyrimidine: IC50 = 11.49 µM |
| Quantified Difference | 4.5-fold more potent (2.57 µM vs 11.49 µM) |
| Conditions | In vitro assay on mouse peritoneal cells stimulated to produce NO. |
Why This Matters
This 4.5-fold potency gain validates the C2-dimethylamino scaffold as critical for immunology research, differentiating it from simpler analogs and providing a measurable advantage in developing anti-inflammatory agents.
- [1] Jansa, P., Holý, A., Dračínský, M., Kolman, V., Janeba, Z., Kmoníčková, E., & Zídek, Z. (2015). Synthesis and structure–activity relationship studies of polysubstituted pyrimidines as inhibitors of immune-activated nitric oxide production. Medicinal Chemistry Research, 24, 2154–2166. https://doi.org/10.1007/s00044-014-1285-5. View Source
